molecular formula C22H25N3O7 B3182991 N7-Demethylminocycline CAS No. 4708-96-7

N7-Demethylminocycline

Cat. No. B3182991
CAS RN: 4708-96-7
M. Wt: 443.4 g/mol
InChI Key: UCOXGFBGSLDEPZ-ADMKQJKVSA-N
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Description

N7-Demethylminocycline (N7-DMT) is an antibiotic derived from the tetracycline family. It is a derivative of minocycline, a broad-spectrum antibiotic that is used to treat a variety of bacterial infections. N7-DMT has been studied for its potential use in the treatment of a number of conditions, including cancer, inflammation, and neurological disorders. The purpose of

Scientific Research Applications

Antimicrobial Applications

Research into the antimicrobial properties of tetracycline derivatives highlights their potential in addressing drug-resistant infections. For example, the development of fluorocyclines, a new generation of tetracycline antibacterial agents, has shown potent activity against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. One such compound, eravacycline (TP-434), has been shown to possess broad-spectrum activity against a variety of hospital and community pathogens, underscoring the potential of these derivatives in combating antibiotic resistance (Sutcliffe et al., 2013).

Biochemical Research

On the biochemical front, studies on compounds structurally related to N7-Demethylminocycline have provided insights into the mechanisms of action of tetracycline derivatives. For instance, the inhibition of caspase activation and modulation of the mitochondrial leakage by minocycline highlights its potential beyond its antimicrobial properties, including anti-inflammatory and neuroprotective effects (Scarabelli et al., 2004). Additionally, research into the broad biological activities of minocycline, such as its anti-apoptotic activities and inhibition of proteolysis, angiogenesis, and tumor metastasis, suggests a wide range of potential applications in treating diseases with an inflammatory basis, including various neurodegenerative conditions (Garrido-Mesa et al., 2013).

Environmental and Health Safety

Studies on the environmental and health safety aspects of tetracycline degradation highlight the importance of understanding the pathways and toxicity of antibiotic residues. Research on the electrochemical oxidation of tetracycline and its degradation pathway indicates the potential environmental impact of antibiotic use and the need for effective removal strategies to mitigate risks associated with antibiotic residues in the environment (Wang et al., 2018).

properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c1-24-11-4-5-12(26)14-9(11)6-8-7-10-16(25(2)3)18(28)15(21(23)31)20(30)22(10,32)19(29)13(8)17(14)27/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)/t8-,10-,16-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXGFBGSLDEPZ-ADMKQJKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N7-Demethylminocycline

CAS RN

4708-96-7
Record name 7-Methylamino-6-deoxy-6-demethyltetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N7-DEMETHYLMINOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2Y7SRK3P0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AJ Warner, JD Hathaway-Schrader, R Lubker… - Bone, 2022 - Elsevier
Tetracyclines are a broad-spectrum class of antibiotics that have unclear actions with potentially lasting effects on bone metabolism. Initially isolated from Streptomyces, tetracycline …
Number of citations: 21 www.sciencedirect.com
MA Rudek - 2001 - search.proquest.com
The goal of this research was to determine the safety, tolerability and pharmacokinetics (PK) and pharmacodynamics (PD) of COL-3 in patients with refractory metastatic cancer, as …
Number of citations: 1 search.proquest.com
TCV Sachikonye - 2010 - core.ac.uk
… Three major metabolites of minocycline have been isolated, namely: 9-hydroxyminocycline, a hydroxylation product, N7demethylminocycline and N4-demethylminocycline [51]. The …
Number of citations: 3 core.ac.uk
項蓉蓉 - 1990
Number of citations: 0

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